![molecular formula C25H21N5O3 B1227099 N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1227099.png)
N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide
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Overview
Description
N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide is a pyridopyrimidine.
Scientific Research Applications
Chemical Modifications for Enhanced Biological Properties
Research has explored the modification of the pyridine moiety in molecules similar to N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide. Ukrainets et al. (2015) investigated the displacement of the methyl group in the pyrido[1,2-a]pyrimidine nucleus, aiming to optimize the biological properties of such compounds. The study found that certain modifications, particularly para-substituted derivatives, led to increased biological activity, indicating potential for developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Antimicrobial Potential
Another area of interest is the antimicrobial potential of derivatives of this compound. Rani et al. (2016) synthesized a series of derivatives and evaluated their in vitro antimicrobial properties. The study validated the compounds against various microbial species, highlighting their potential as antimicrobial agents (Rani, Saini, Kumar, & Verma, 2016).
Heterocyclic Derivatives and Structure Analysis
The synthesis of heterocyclic derivatives and their structural analysis is another important research aspect. Banfield et al. (1987) focused on the formation and X-ray structure determination of compounds related to N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide, providing insights into their structural characteristics (Banfield, Fallon, & Gatehouse, 1987).
Potential as Antiallergy Agents
Additionally, some studies have indicated the potential of these compounds as antiallergy agents. Rykowski and Pucko (1999) described a novel route to synthesize 5-imino-5H-dipyrido[1,2-a; 2',3'-d]pyrimidines, suggesting their use as potential antiallergy agents (Rykowski & Pucko, 1999).
Antibacterial and Antimycobacterial Activity
Chambhare et al. (2003) synthesized two series of compounds with a thienopyrimidinone ring and evaluated their in vitro antibacterial and antimycobacterial activities. The study found significant activity against various microbial strains, indicating the potential use of these compounds in treating bacterial infections (Chambhare, Khadse, Bobde, & Bahekar, 2003).
Antioxidant Properties
Vartale et al. (2016) explored the antioxidant properties of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, revealing their potential as potent antioxidant agents (Vartale, Halikar, Pawar, & Tawde, 2016).
properties
Product Name |
N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide |
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Molecular Formula |
C25H21N5O3 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c26-22-19(24(31)27-16-18-9-6-14-33-18)15-20-23(28-21-10-4-5-12-29(21)25(20)32)30(22)13-11-17-7-2-1-3-8-17/h1-10,12,14-15,26H,11,13,16H2,(H,27,31) |
InChI Key |
DAMDQEJEZBNBET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CO4)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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